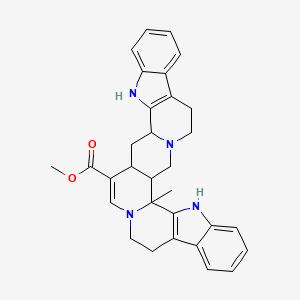
Roxburghine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Roxburghine is a naturally occurring indole alkaloid found in various plant species, particularly in the genus Uncaria. It is known for its complex molecular structure and significant biological activities. The compound has garnered interest due to its potential therapeutic applications and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Roxburghine typically involves the cyclization of 2-alkynylanilines. One common method is the rhodium-catalyzed enantioselective addition of heteroarenium salts, which enables the nucleophilic cyclization of 2-alkynylanilines . This method provides a feasible route to access enantioenriched functionalized indoles tethered to 1,2-dihydropyridine and 1,2-dihydroquinoline motifs with excellent enantioselectivities.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the challenges associated with its synthesis. advancements in transition-metal-catalyzed cyclative coupling reactions have made it possible to produce this compound and its derivatives on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions
Roxburghine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ceric sulfate and other strong oxidizers.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include different enantioenriched indole derivatives, which have significant biological and pharmacological activities .
Wissenschaftliche Forschungsanwendungen
Roxburghine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex indole derivatives.
Biology: Studied for its potential as a natural product with various biological activities.
Industry: Used in the development of new pharmaceuticals and as a research tool in drug discovery.
Wirkmechanismus
The mechanism of action of Roxburghine involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of specific enzymes and receptors in the body. For example, this compound has been shown to inhibit certain enzymes involved in inflammation and cancer progression . Further molecular studies are needed to fully elucidate the detailed mechanisms of action.
Vergleich Mit ähnlichen Verbindungen
Roxburghine is part of a family of indole alkaloids, which includes compounds such as:
- Mitragynine
- Ibogaine
- Tetrahydroalstonine
- Dihydrocorynantheine
Compared to these compounds, this compound is unique due to its specific molecular structure and the distinct biological activities it exhibits . Its ability to undergo various chemical reactions and form enantioenriched derivatives makes it a valuable compound for scientific research and pharmaceutical development.
Eigenschaften
CAS-Nummer |
27773-32-6 |
|---|---|
Molekularformel |
C31H32N4O2 |
Molekulargewicht |
492.6 g/mol |
IUPAC-Name |
methyl 2-methyl-4,14,21,31-tetrazaoctacyclo[15.15.0.02,14.03,11.05,10.019,31.020,28.022,27]dotriaconta-3(11),5,7,9,15,20(28),22,24,26-nonaene-16-carboxylate |
InChI |
InChI=1S/C31H32N4O2/c1-31-24-17-34-13-11-20-18-7-3-5-9-25(18)32-28(20)27(34)15-22(24)23(30(36)37-2)16-35(31)14-12-21-19-8-4-6-10-26(19)33-29(21)31/h3-10,16,22,24,27,32-33H,11-15,17H2,1-2H3 |
InChI-Schlüssel |
SHKMVIVFLHPOSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC12C3CN4CCC5=C(C4CC3C(=CN1CCC6=C2NC7=CC=CC=C67)C(=O)OC)NC8=CC=CC=C58 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-Oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile](/img/structure/B13059401.png)
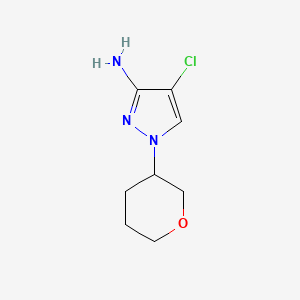

![({[1-(Iodomethyl)-3-methylcyclohexyl]oxy}methyl)benzene](/img/structure/B13059410.png)
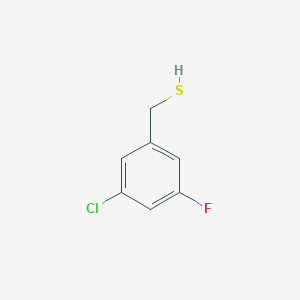

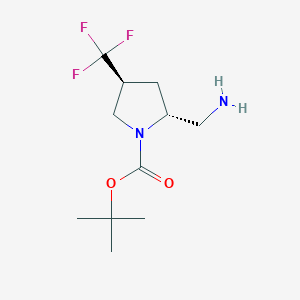
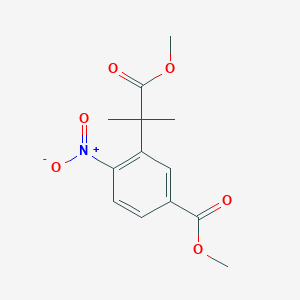

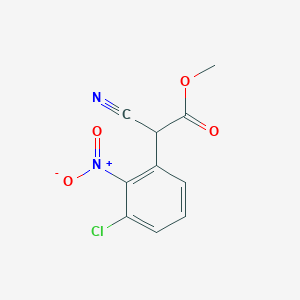
![2-[(1S,3R)-3-Fluorocyclohexyl]aceticacid](/img/structure/B13059465.png)

